Product packaging for 2-(2-Propoxyphenyl)-6-purinone(Cat. No.:CAS No. 119409-07-3)

2-(2-Propoxyphenyl)-6-purinone

货号: B044174
CAS 编号: 119409-07-3
分子量: 270.29 g/mol
InChI 键: PQTJTRTXCNZDFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(2-Propoxyphenyl)-6-purinone is a purinone derivative of significant interest in pharmacological and biochemical research, particularly as a core structural scaffold for the development of novel kinase inhibitors. Its mechanism of action is primarily associated with competitive antagonism at the adenosine triphosphate (ATP)-binding site of various protein kinases, thereby modulating key intracellular signaling pathways involved in cell proliferation, differentiation, and survival. This compound is extensively utilized in lead optimization studies and structure-activity relationship (SAR) analyses to elucidate the structural determinants of potency and selectivity against specific kinase targets, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Researchers value this compound for its potential applications in oncology, neuroscience, and inflammatory disease models, where precise control of kinase activity is crucial for dissecting disease mechanisms and identifying new therapeutic strategies. It serves as a critical tool compound for in vitro enzymatic assays and cell-based studies to probe complex signal transduction networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N4O2 B044174 2-(2-Propoxyphenyl)-6-purinone CAS No. 119409-07-3

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

119409-07-3

分子式

C14H14N4O2

分子量

270.29 g/mol

IUPAC 名称

2-(2-propoxyphenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19)

InChI 键

PQTJTRTXCNZDFT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3

手性 SMILES

CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3

规范 SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3

同义词

2-(2-propoxyphenyl)-6-purinone

产品来源

United States

Synthetic Chemistry and Analog Design

Established Synthetic Pathways for 2-(2-Propoxyphenyl)-6-purinone

The formation of the purine (B94841) core of this compound is typically accomplished by the cyclization of a 4,5-diaminopyrimidine derivative or through the chemical modification of a 4-amino-5-nitrosopyrimidine precursor. These methods offer versatile approaches to this class of compounds.

Synthesis from 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one

A common and effective strategy for the synthesis of this compound involves the cyclization of 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one. This intermediate contains the necessary functionalities to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. The cyclization can be effected using a variety of one-carbon synthons.

The reaction of 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one with formamidine acetate provides a direct route to this compound. In this process, formamidine acetate serves as the source of the C8 carbon of the purine ring. The reaction typically proceeds by heating the reactants in a suitable solvent, leading to the formation of the desired purine via intramolecular cyclization and subsequent elimination of ammonia and acetic acid.

ReactantsReagentsSolventsConditionsProduct
4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-oneFormamidine AcetateEthanol, Dimethylformamide (DMF)RefluxThis compound

Urea (B33335) can also be employed as a cyclizing agent to convert 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one into the corresponding xanthine analog, which can then be further processed. The reaction involves heating the diaminopyrimidine with excess urea, often at high temperatures, to facilitate the formation of the imidazole ring. This method typically yields an 8-oxo-purine derivative.

ReactantsReagentsConditionsIntermediate Product
4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-oneUreaHigh Temperature (Melt or high-boiling solvent)2-(2-Propoxyphenyl)-xanthine

While less common for the direct synthesis of purinones, thionyl chloride can be used to activate related precursors for cyclization. In the context of purine synthesis, its primary role is often in the formation of precursor molecules rather than the final cyclization to the purinone itself. Direct reaction with a diaminopyrimidine would likely lead to complex product mixtures under typical conditions.

Carbonyldiimidazole (CDI) is a versatile reagent for facilitating cyclization reactions by acting as a phosgene equivalent under milder conditions. The reaction of 4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-one with CDI would be expected to yield an intermediate that, upon intramolecular cyclization, forms the 8-oxo-purine derivative, similar to the reaction with urea.

ReactantsReagentsSolventsConditionsIntermediate Product
4,5-diamino-2-(2-propoxyphenyl)-pyrimidin-6-oneCarbonyldiimidazole (CDI)Tetrahydrofuran (THF), Dichloromethane (DCM)Room Temperature to Reflux2-(2-Propoxyphenyl)-xanthine

Synthesis from 4-amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-6-one

An alternative synthetic approach commences with 4-amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-6-one. This pathway involves the reduction of the nitroso group to an amino group, generating the 4,5-diaminopyrimidine intermediate in situ. This is a key step in the well-known Traube purine synthesis. Following the reduction, a cyclizing agent is introduced to complete the formation of the purine ring.

A typical procedure involves the reduction of the nitroso compound, for example, using a reducing agent like sodium dithionite or catalytic hydrogenation. The resulting unstable diaminopyrimidine is then immediately treated with a one-carbon source, such as formic acid or a derivative, to effect cyclization to this compound.

Starting MaterialStep 1: ReductionStep 2: CyclizationProduct
4-amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-6-oneSodium Dithionite or H₂/Pd-CFormic Acid or Formamidine AcetateThis compound
Oxidation with Lead Tetraacetate

Lead tetraacetate (Pb(OAc)₄), also known as LTA, is a powerful and versatile oxidizing agent widely employed in organic synthesis. slideshare.netjuniperpublishers.comorganicchemistrydata.org While a specific, documented synthesis of this compound using LTA is not prevalent in readily available literature, the reactivity of LTA lends itself to several plausible applications in the broader context of purine and heterocyclic chemistry. LTA is particularly known for the Criegee oxidation, a reaction that cleaves the carbon-carbon bond of 1,2-diols (vicinal diols) to yield aldehydes and ketones. nbinno.comwikipedia.orgnrochemistry.com This reaction proceeds through a cyclic lead ester intermediate, and its rate is highly dependent on the stereochemical arrangement of the hydroxyl groups, with cis-diols reacting more rapidly than trans-diols. slideshare.netwikipedia.org

Beyond glycol cleavage, LTA is effective in a variety of other transformations that are relevant to the assembly of complex molecules. It can oxidize alcohols to carbonyl compounds, dehydrogenate amines and hydrazines, and effect the oxidative decarboxylation of carboxylic acids. slideshare.netjuniperpublishers.comnptel.ac.in In the context of synthesizing a purine ring system, a crucial step often involves the cyclization of a substituted pyrimidine precursor, such as a 4,5-diaminopyrimidine. An oxidant is typically required to form the imidazole portion of the fused purine ring. LTA could potentially serve this role by facilitating an intramolecular oxidative cyclization. For instance, the oxidation of hydrazone precursors with LTA is a known method for generating reactive intermediates that can lead to the formation of various heterocyclic compounds. researchgate.net

Below is a table summarizing potential applications of Lead Tetraacetate in synthetic pathways relevant to purinone construction.

Reaction Type Substrate Precursor Potential Product/Intermediate Relevance to Purine Synthesis
DehydrogenationDihydropurine derivativeAromatic purine ringFinal aromatization step to create the stable purine core.
Oxidative Cyclization4-Amino-5-hydrazinopyrimidineFused triazole system (related to purine synthesis)Formation of a second heterocyclic ring fused to a pyrimidine base.
Glycol CleavagePyrimidine with a diol side chainPyrimidine with aldehyde/ketone functionalityModification of substituents to prepare for subsequent cyclization steps.

This table presents hypothetical but chemically plausible applications of LTA in the synthesis of purine-like structures based on its known reactivity.

Strategies for Structural Modification and Analog Development

The development of analogs from a lead compound like this compound is a cornerstone of medicinal chemistry. The goal is to systematically alter the molecule's structure to probe structure-activity relationships (SAR), thereby optimizing its properties.

Interactive Data Table: Potential Purine Ring Modifications and Their Rationale

Position Common Modifications Rationale for Modification
N1 Alkylation (e.g., with methyl, ethyl groups) Blocks potential hydrogen bond donation; may alter solubility and metabolic stability.
C6 Replacement of the carbonyl oxygen with sulfur (Thiopurine) or an amino group (Adenine analog) Drastically changes hydrogen bonding capability and electronic character of the ring system.
N7 Alkylation, glycosylation Can influence molecular conformation and interaction with target biomolecules. Often critical for activity.
C8 Halogenation (Cl, Br), addition of small alkyl groups Can introduce new steric interactions or serve as a handle for further synthetic elaboration.

| N9 | Introduction of various alkyl or arylmethyl groups | A common site for modification to explore hydrophobic pockets in target binding sites. |

The 2-(2-propoxyphenyl) group provides a large, flexible substituent that can be systematically modified to explore lipophilic and steric interactions. Strategies here can be divided into changes to the phenyl ring itself and alterations to the propoxy chain. Such modifications are known to significantly influence the pharmacological activity of molecules. nih.govmdpi.com

Phenyl Ring Modifications : The position of the propoxy group can be moved from the ortho (2-position) to the meta (3-position) or para (4-position) to probe the spatial requirements of a binding pocket. Furthermore, the ring can be decorated with additional substituents, such as halogens (F, Cl), methyl, or trifluoromethyl groups, to alter its electronic properties and metabolic stability.

Propoxy Moiety Modifications : The n-propoxy chain can be varied in length (e.g., methoxy, ethoxy, butoxy) to assess the optimal size for a hydrophobic interaction. Introducing branching (e.g., isopropoxy) or unsaturation (e.g., allyloxy) can introduce conformational constraints and new chemical reactivity.

Interactive Data Table: Potential Modifications of the 2-(2-Propoxyphenyl) Substituent

Moiety Type of Modification Specific Examples Rationale
Phenyl Ring Positional Isomerism 3-Propoxyphenyl, 4-Propoxyphenyl To explore different spatial arrangements and interactions within a binding site.
Substitution 4-Fluoro, 4-Chloro, 3-Methyl To modulate electronic properties, metabolic stability, and hydrophobic interactions.
Propoxy Chain Chain Length Variation Methoxy, Ethoxy, Butoxy To determine the optimal length for fitting into a hydrophobic pocket.
Branching Isopropoxy, sec-Butoxy To introduce steric bulk and conformational rigidity.

Chemoinformatic and Computational Approaches in Synthesis Design

Modern synthetic and medicinal chemistry efforts are heavily supported by computational tools that accelerate the design-synthesis-test cycle. taylorfrancis.comazolifesciences.comnih.gov Chemoinformatics and computational modeling play a crucial role in designing novel analogs of this compound and planning their synthesis. mdpi.comdrugdesign.org These in silico methods allow researchers to prioritize the synthesis of compounds that are most likely to have desired properties, saving significant time and resources. taylorfrancis.comazolifesciences.com

Key computational approaches include:

Structure-Based Drug Design (SBDD) : If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how this compound and its virtual analogs bind to it. nih.govnih.gov These simulations can provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) and suggest specific modifications to the purine ring or its substituents to enhance binding affinity and selectivity. researchgate.net

Ligand-Based Drug Design (LBDD) : In the absence of a target structure, computational models can be built based on the chemical structures and known activities of a set of existing molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the physicochemical properties and structural features that correlate with biological activity, guiding the design of more potent analogs. mdpi.comrsc.org

Virtual Screening : Large databases of commercially available or synthetically accessible compounds can be computationally screened to identify molecules with novel scaffolds that might have similar properties to this compound. azolifesciences.com

Synthetic Feasibility Analysis : Computational tools can also aid in the planning of synthetic routes. Software can help analyze retrosynthetic pathways, predict potential side reactions, and optimize reaction conditions, making the synthesis process more efficient.

These computational strategies provide a rational framework for the development of new analogs, ensuring that synthetic efforts are focused on compounds with the highest probability of success.

Pharmacological Profiles and Molecular Mechanisms of Action

Mechanism of Action as a Phosphodiesterase Inhibitor

Zaprinast's primary and most well-characterized mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. nih.govnih.gov These enzymes are responsible for the degradation of cyclic nucleotides, which are crucial intracellular second messengers. nih.gov By inhibiting these enzymes, Zaprinast prevents the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), leading to its accumulation and the subsequent activation of downstream signaling cascades. nih.govnih.gov

Specificity for Cyclic Nucleotide Phosphodiesterase Type 5 (PDE5)

Zaprinast exhibits selectivity for cGMP-specific phosphodiesterases, particularly PDE5, PDE6, PDE9, and PDE11. wikipedia.org It was one of the precursor compounds that led to the development of more potent and selective PDE5 inhibitors like sildenafil (B151). nih.gov While it is commonly referred to as a PDE5 inhibitor, research indicates it is actually more potent in inhibiting PDE6. nih.gov Its inhibitory action is significantly lower for other PDE isozymes, demonstrating its specificity for the cGMP-hydrolyzing family of enzymes. nih.gov The half-maximal inhibitory concentrations (IC50) highlight this selectivity. wikipedia.orgapexbt.com

Inhibitory Potency (IC50) of 2-(2-Propoxyphenyl)-6-purinone (Zaprinast) on PDE Isoforms

PDE IsoformIC50 (μM)Reference
PDE50.76 wikipedia.orgapexbt.com
PDE60.15 wikipedia.orgapexbt.com
PDE929.0 wikipedia.orgapexbt.com
PDE1112.0 wikipedia.orgapexbt.com

Interaction with Cyclic GMP Pathways

By inhibiting PDE5, this compound directly elevates intracellular levels of cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net The physiological mechanism of action involves the release of nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). nih.gov cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets to produce a cellular response, such as smooth muscle relaxation. oncotarget.com Zaprinast enhances this pathway by preventing the degradation of cGMP, thereby amplifying and prolonging the signal. nih.govoncotarget.com This mechanism underlies its ability to potentiate NO-induced relaxation and antagonize the effects of vasoconstrictor agents. nih.gov

Differential Effects on Cyclic AMP Levels

Consistent with its specificity for cGMP-selective PDEs, this compound has little to no direct effect on basal or β-adrenergic stimulated levels of cyclic adenosine (B11128) monophosphate (cAMP) at concentrations where it effectively inhibits PDE5. nih.gov Studies in ventricular myocytes have shown that while Zaprinast significantly increases cGMP levels, it does not alter cAMP concentrations, even after stimulation with isoproterenol. nih.gov However, there is potential for indirect effects or actions at higher concentrations. At a concentration of 200 μM, Zaprinast has been observed to increase both cGMP and cAMP, suggesting inhibition of other PDEs at these higher doses. nih.gov Furthermore, complex interplay between the two cyclic nucleotide pathways exists; for instance, cGMP can modulate cAMP levels by affecting the activity of dual-specificity PDEs like PDE2 and PDE3. researchgate.net

Modulation of Purinergic Signaling Pathways

Beyond its role as a PDE inhibitor, this compound also interacts with purinergic signaling, a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides like ATP and adenosine. researchgate.netmdpi.com This system involves the activation of purinergic receptors, which are divided into P1 (adenosine) and P2 (ATP/ADP) receptors. researchgate.net Zaprinast has been shown to act as an agonist for the orphan G protein-coupled receptor GPR35, which is considered part of the purinergic signaling family. medchemexpress.combiomolther.org

Interaction with P1 Adenosine Receptors

P1 receptors are a class of G protein-coupled receptors that are activated by adenosine. sigmaaldrich.com They are subdivided into four types: A1, A2A, A2B, and A3. nih.gov While direct binding of this compound to these receptors is not its primary mechanism, functional studies have revealed a significant interplay between its effects and P1 receptor signaling pathways.

Research has demonstrated a functional interaction between the cGMP-elevating effects of this compound and the signaling of the Adenosine A1 receptor (A1R). nih.gov A1R activation is known to be inhibitory to synaptic transmission in the hippocampus, an effect that is mimicked by the elevation of intracellular cGMP. nih.gov Studies have shown that the activation of A1R, combined with the simultaneous increase in cGMP concentration produced by Zaprinast, is sufficient to induce a form of synaptic plasticity known as chemical long-term depression (LTD). nih.gov This indicates that Zaprinast modulates the functional outcome of A1R activation. The A1R, which is typically coupled to Gi/o proteins to inhibit adenylyl cyclase, can also influence cGMP levels, creating a point of convergence for the actions of both adenosine and Zaprinast. nih.govfrontiersin.org

Adenosine A2A Receptor Targeting

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gs and Golf proteins to stimulate adenylyl cyclase activity. mdpi.com This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). mdpi.comkcl.ac.uk A2ARs are primarily located in the striatum on postsynaptic dendrites and dendritic spines, with a smaller population on nerve endings. mdpi.com

The interaction between A2A and dopamine (B1211576) D2 receptors is a notable aspect of its function. mdpi.com Stimulation of A2A receptors can inhibit the effects of D2 receptor-mediated locomotor activation. mdpi.com In laboratory models, A2AR antagonists have demonstrated the ability to enhance the motor performance benefits of dopamine agonists. kcl.ac.uk This antagonistic relationship is also observed at the biochemical level, where A2AR agonists can decrease the affinity of D2 receptors for their agonists. mdpi.com

A2ARs also play a significant role in neuroinflammation. mdpi.comfrontiersin.org Activation of these receptors in glial cells can drive inflammatory processes. frontiersin.org Consequently, blocking A2A receptors is being explored as a neuroprotective strategy. frontiersin.orgnih.gov Evidence from various studies suggests that A2AR antagonists may be beneficial in conditions like Parkinson's disease, Alzheimer's disease, and traumatic brain injury. mdpi.comkcl.ac.uknih.gov

Adenosine A2B Receptor Involvement

The adenosine A2B receptor (A2BAR) is another GPCR subtype that is activated by adenosine, particularly at higher concentrations that may occur under pathological conditions like hypoxia or inflammation. researchgate.netresearchgate.net Similar to A2AR, A2BAR stimulation can modulate intracellular signaling pathways. In human lung epithelial cells, A2BAR activation influences the balance between the cAMP/PKA and MAPK/ERK pathways, which is critical in the epithelial-mesenchymal transition (EMT), a process implicated in diseases like lung cancer and fibrosis. frontiersin.org

In the context of the immune system, A2BARs are expressed on various immune cells and are often upregulated in cancer cells. mdpi.com Their activation can promote tumor growth, angiogenesis, and metastasis. researchgate.netmdpi.com For instance, A2BAR stimulation can lead to the differentiation of monocytes into tolerogenic dendritic cells and promote the expansion of myeloid-derived suppressor cells, both of which contribute to an immunosuppressive tumor microenvironment. researchgate.net In primary murine microglia, A2BAR activation has been shown to stimulate the production of the pro-inflammatory cytokine IL-6 through a pathway involving p38 MAPK. nih.gov

Adenosine A3 Receptor Activation and Inhibition

The adenosine A3 receptor (A3AR) is a member of the GPCR family that couples to different G proteins, leading to varied downstream effects. thermofisher.cominnoprot.com When coupled with Gi proteins, A3AR activation inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity. mdpi.comresearchgate.net Conversely, it can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to increased intracellular calcium and modulation of protein kinase C (PKC) activity. researchgate.net

A3AR activation is implicated in cardioprotection, particularly during cardiac ischemia. mdpi.com Agonists of A3AR have been shown to activate pro-survival signaling pathways such as MEK1/2-ERK1/2 and PI3K/Akt. mdpi.com This can lead to a reduction in apoptosis and necrosis in cardiomyocytes. mdpi.com Furthermore, A3AR signaling can influence the Wnt signaling pathway by affecting the activity of glycogen (B147801) synthase kinase 3 beta (GSK3β). bio-rad.com In some cellular contexts, A3AR stimulation can lead to the inhibition of cell proliferation by reducing the basal level of ERK1/2 phosphorylation. bio-rad.com

Engagement with P2 Nucleotide Receptors

P2X Receptor Subtype Interactions (e.g., P2X2, P2X3, P2X4, P2X7)

P2X receptors are ligand-gated ion channels activated by extracellular ATP. frontiersin.orgfrontiersin.org The family consists of seven subunits (P2X1-P2X7) that can form both homotrimeric and heterotrimeric channels. frontiersin.orgnih.gov

P2X2 and P2X4 Receptors: Studies have shown that P2X2 and P2X4 subunits can interact closely within cells. nih.gov However, evidence suggests they exist as interacting homotrimers rather than forming heterotrimeric receptors. nih.gov

P2X4 and P2X7 Receptors: Similar to the P2X2/P2X4 interaction, P2X4 and P2X7 subunits are often co-expressed and show intimate association. frontiersin.orgnih.gov While some reports have suggested heteromerization, other studies using techniques like chemical cross-linking and atomic force microscopy indicate that they likely interact as distinct homomers. nih.gov The interaction between P2X4 and P2X7 is relevant in the regulation of inflammation and nociception. frontiersin.org

P2X Receptor Activation: The binding of ATP to P2X receptors is a complex process influenced by factors like magnesium ions (Mg2+). mdpi.com For instance, Mg2+ can affect the activity of P2X receptors by forming Mg2+ATP complexes, which can have different effects on the activation and binding across various P2X subtypes. mdpi.com The affinity of ATP for different P2X receptors varies, with P2X1 having one of the highest affinities. biorxiv.org

Receptor SubtypeInteracting Partner(s)Nature of InteractionFunctional Relevance
P2X2 P2X4Intimate association, likely interacting homotrimers. nih.govCo-expressed in various tissues; functional implications of interaction under investigation.
P2X3 P2X2Forms well-established heterotrimeric receptors (P2X2/3). frontiersin.orgmdpi.comImportant in sensory neurons and pain signaling. frontiersin.org
P2X4 P2X2, P2X7Close proximity and interaction, likely as distinct homomers. frontiersin.orgnih.govRegulation of inflammation and nociception. frontiersin.org
P2X7 P2X4Co-localization and interaction, but likely as interacting homomers. frontiersin.orgnih.govInvolved in inflammation and immune responses. frontiersin.org
P2Y Receptor Subtype Interactions (e.g., P2Y1, P2Y2, P2Y6)

P2Y receptors are a family of eight G-protein coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) that are activated by a variety of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. frontiersin.orgsigmaaldrich.com

P2Y1 Receptor: This receptor is preferentially activated by ADP. sigmaaldrich.com It often couples to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. sigmaaldrich.com

P2Y2 Receptor: Activated by ATP and UTP, the P2Y2 receptor also primarily couples through Gq/11 to activate phospholipase C. sigmaaldrich.comguidetopharmacology.org In some cells, it can also couple to Gi/Go or G12, leading to the activation of Rac or Rho, respectively. guidetopharmacology.org

P2Y6 Receptor: This receptor is activated by UDP. sigmaaldrich.com In activated hepatic stellate cells, the expression of P2Y6 receptors is noted, suggesting a role in liver fibrosis. oncotarget.com

Different cell types can express multiple P2Y receptor subtypes, which can sometimes have opposing functions. oncotarget.com For example, in some colon cancer cell lines, lower concentrations of ATP and UTP stimulate proliferation via P2Y2 receptors, while higher concentrations of ATP can induce apoptosis through P2Y1 receptors. oncotarget.com

Receptor SubtypePrimary Agonist(s)Typical G-Protein CouplingKey Signaling Pathway
P2Y1 ADPGq/11 sigmaaldrich.comPhospholipase C activation, intracellular Ca2+ release. sigmaaldrich.com
P2Y2 ATP, UTPGq/11, Gi/Go, G12 sigmaaldrich.comguidetopharmacology.orgPhospholipase C activation, Rac/Rho activation. guidetopharmacology.org
P2Y6 UDPNot specifiedExpressed in activated hepatic stellate cells. oncotarget.com
Role in Extracellular ATP Metabolism (e.g., CD39, CD73)

The signaling effects of purinergic ligands are tightly regulated by ectonucleotidases, which are cell surface enzymes that hydrolyze extracellular nucleotides. mdpi.com Key among these are CD39 (ectonucleoside triphosphate diphosphohydrolase 1) and CD73 (ecto-5'-nucleotidase). frontiersin.orgmedrxiv.org

CD39 initiates the breakdown of extracellular ATP and ADP into AMP. mdpi.comfrontiersin.orgmedrxiv.org Subsequently, CD73 converts AMP into adenosine. mdpi.comfrontiersin.orgmedrxiv.org This enzymatic cascade is crucial for shifting the balance from a pro-inflammatory environment, often characterized by high levels of extracellular ATP, to an anti-inflammatory or immunosuppressive state mediated by adenosine. frontiersin.orgnih.gov

This ATP-adenosine axis is particularly important in the tumor microenvironment. mdpi.comresearchgate.net High expression of CD39 and CD73 on cancer cells and immune cells, such as regulatory T cells, leads to the accumulation of adenosine, which can suppress the anti-tumor immune response. mdpi.comnih.gov For example, adenosine generated by this pathway can inhibit T cell and NK cell function. researchgate.net The expression levels of CD39 and CD73 are being investigated as potential biomarkers in various cancers, including prostate cancer. mdpi.com

Other Identified Biological Targets and Mechanisms

While primarily recognized for its effects on the purinergic system, the compound this compound, also known as Zaprinast, has been investigated for its interaction with other biological targets. These interactions extend to various enzymes and receptor systems beyond the well-documented purinergic pathways.

The principal enzymatic targets of this compound are members of the phosphodiesterase (PDE) superfamily. wikipedia.org These enzymes are responsible for the degradation of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.orgmdpi.com Zaprinast is characterized as a selective inhibitor of cGMP-specific phosphodiesterases. biocompare.comechemi.com

Research has demonstrated that Zaprinast moderately inhibits PDE5 and PDE6. biocompare.com It also exhibits a much weaker inhibitory effect on PDE9. echemi.com The inhibitory concentration (IC50) values quantify the potency of this inhibition. For instance, the IC50 of Zaprinast for PDE5 is approximately 0.45 µM to 0.76 µM, while for PDE6 it is around 0.15 µM. biocompare.comechemi.com Its effect on PDE9 is significantly less potent, with an IC50 value of 35 µM. echemi.com Studies have also investigated its activity against other PDE isoenzymes, such as PDE III and PDE IV, where it was found to have weak anti-spasmogenic activity. nih.gov The inhibition of these enzymes leads to an accumulation of cGMP, which mediates various physiological responses. nih.gov

Enzyme TargetReported ActionIC50 ValueReference
Phosphodiesterase 5 (PDE5)Inhibition0.5-0.76 µM biocompare.com
Phosphodiesterase 6 (PDE6)Inhibition0.15 µM biocompare.com
Phosphodiesterase 9 (PDE9)Inhibition35 µM echemi.com

Beyond its enzymatic interactions, this compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35). biocompare.comarctomsci.com GPR35 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it is expressed in various tissues, including the gastrointestinal tract and immune cells. The agonistic activity of Zaprinast at this receptor suggests a potential role in modulating cellular signaling pathways distinct from those governed by cGMP.

Additionally, the compound has been mentioned in research contexts exploring the bradykinin (B550075) (B) receptor system. googleapis.com Specifically, it was listed among compounds studied in relation to the B2 receptor, which is involved in processes like inflammation and blood pressure regulation. googleapis.com

Receptor TargetSystemReported Action/ContextReference
G protein-coupled receptor 35 (GPR35)Orphan ReceptorAgonist biocompare.comarctomsci.com
Bradykinin B2 ReceptorKallikrein-Kinin SystemIncluded in studies of non-peptide B2 receptor mimetics googleapis.com

Preclinical Investigations and Biological Activities

In Vitro Studies on Cellular Systems

The biological activities of 2-(2-Propoxyphenyl)-6-purinone have been explored in a variety of cellular systems, demonstrating its potential to modulate key physiological and pathological processes.

Zaprinast has demonstrated anti-proliferative action against several human glioblastoma cell lines. In one study, it moderately inhibited the viability of U87MG cells and showed a stronger anti-proliferative effect against A172 and T98G glioblastoma cells. nih.gov The effect on U87 cells was approximately a 20% reduction in proliferation at a concentration of 100 μM. nih.gov The mechanism for this action may be partially explained by its activity as a glutaminase (B10826351) inhibitor, which could reduce the high levels of D-2-hydroxyglutarate often found in glioblastoma cells. nih.gov Furthermore, research has indicated that Zaprinast can reduce vessel remodeling through both anti-proliferative and pro-apoptotic effects. medchemexpress.com A US patent also lists the compound among agents for treating B-cell proliferative disorders. google.comgoogle.com

Table 1: Anti-proliferative Effects of Zaprinast on Human Glioblastoma Cell Lines

Cell LineEffectConcentrationReference
U87MG ~20% inhibition of proliferation100 μM nih.gov
A172 Strong anti-proliferative actionNot specified nih.gov
T98G Strong anti-proliferative actionNot specified nih.gov

A key finding identified this compound as a selective cyclic nucleotide phosphodiesterase 5 (PDE5) inhibitor. nih.gov In a study involving submandibular acinar cells, the compound was shown to correct a defective mucin secretion response to the beta-agonist isoproterenol. This defect was induced by an antibody targeting the cystic fibrosis transmembrane conductance regulator (CFTR). The corrective effect of the PDE5 inhibitor was comparable to that of a selective PDE4 inhibitor. nih.gov However, this compound did not affect basal or isoproterenol-stimulated cyclic AMP levels and did not stimulate mucin secretion on its own, suggesting its action is specifically to restore a deficient signaling pathway, potentially involving cyclic GMP. nih.gov

The compound's impact on immune function and inflammation is primarily understood through its action on its molecular targets. As a PDE5 inhibitor, Zaprinast prevents the degradation of cGMP. This mechanism is implicated in its protective effects against gastric injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) in rats, suggesting a role in maintaining gastric mucosal homeostasis and mitigating inflammation. nih.gov Furthermore, Zaprinast is an agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in inflammatory processes. frontiersin.orgtocris.com In a mouse "writhing test" pain model, pretreatment with Zaprinast significantly reduced the pain response, indicating potential anti-nociceptive and anti-inflammatory activity. frontiersin.org The compound is also listed in patents related to non-peptide bradykinin (B550075) B2 receptor agonists; these receptors are known to be key mediators in inflammation. balkanmedicaljournal.orgcore.ac.uk

While direct antiviral studies on this compound are not prominent, its classification as a purine (B94841) derivative places it within a class of compounds known for significant antiviral activity, particularly against hepadnaviruses like the Hepatitis B virus (HBV). nih.govpensoft.netoup.com The primary mechanism of action for many purine analogs involves the inhibition of viral polymerases, which are crucial for the replication of the viral genome. oup.comnih.gov These compounds can act as chain terminators after being incorporated into the viral DNA or RNA, halting replication. nih.gov Studies on various purine analogs have demonstrated potent inhibition of HBV and duck hepatitis B virus (DHBV) replication in both in vitro cell cultures and in vivo animal models. oup.comasm.org For instance, the purine derivative MCC-478 showed significantly higher anti-HBV activity than lamivudine, a standard treatment. nih.gov This broader context suggests a potential avenue for the investigation of this compound's antiviral capabilities.

Functional assays have firmly identified this compound (Zaprinast) as a phosphodiesterase (PDE) inhibitor with selectivity for several subtypes. It is particularly effective against PDE5, PDE6, PDE9, and PDE11. tocris.com Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50) values.

Another significant molecular target for Zaprinast is the G protein-coupled receptor 35 (GPR35). It has been identified as an agonist for GPR35, activating the human version of the receptor moderately and the rat version strongly. medchemexpress.comfrontiersin.orgtocris.com This agonism has been shown to induce intracellular calcium increases in cells engineered to express GPR35. frontiersin.org Additionally, a patent has listed this compound as a potential non-peptide agonist for the bradykinin B2 receptor, a G-protein coupled receptor involved in inflammation and blood pressure regulation. nih.govgoogle.com

Table 2: Receptor/Enzyme Binding Profile of this compound (Zaprinast)

TargetActivityIC50 Value (μM)Reference
PDE5 Inhibitor0.76 tocris.com
PDE6 Inhibitor0.15 tocris.com
PDE9 Inhibitor29.0 tocris.com
PDE11 Inhibitor12.0 tocris.com
GPR35 Agonist- medchemexpress.comfrontiersin.orgtocris.com
Bradykinin B2 Receptor Potential Agonist- nih.gov

In Vivo Studies in Animal Models

The biological effects of this compound (Zaprinast) have been evaluated in several animal models, demonstrating a range of physiological activities. In a rat model of warm renal ischemia, pretreatment with Zaprinast showed a trend towards renal protection, with lower blood urea (B33335) nitrogen and creatinine (B1669602) levels compared to control animals, although the results did not reach statistical significance with the sample size used. nih.gov

Studies in naive mice investigated its effects on the central nervous system. Zaprinast was found to enhance spatial and emotional memory in the elevated plus maze test and diminish exploratory activity. nih.govresearchgate.net

In a rat model of gastric injury, Zaprinast prevented the damage induced by NSAIDs and maintained normal levels of cyclic GMP in the gastric mucosa, highlighting its protective role in the gastrointestinal tract. nih.gov A study on ovariectomized rats, a model for osteoporosis, found that Zaprinast treatment significantly preserved trabecular bone density and epiphyseal bone width compared to the untreated osteoporotic group. scielo.br Furthermore, in a mouse model of neuropathic pain, Zaprinast demonstrated analgesic properties. frontiersin.orgtocris.com Its relaxant effects have also been confirmed in an ex vivo study on sheep sphincter of Oddi smooth muscle rings. balkanmedicaljournal.org

Table 3: Summary of In Vivo Studies on this compound (Zaprinast)

Animal ModelInvestigated EffectOutcomeReference
Rat Renal Ischemia-Reperfusion InjuryShowed a trend towards functional renal protection. nih.gov
Mouse Learning and MemoryEnhanced spatial and emotional memory. nih.govresearchgate.net
Rat NSAID-Induced Gastric InjuryPrevented gastric mucosal damage. nih.gov
Rat (Ovariectomized) OsteoporosisPreserved trabecular bone density and epiphyseal width. scielo.br
Mouse Neuropathic PainReduced pain-related behavior. frontiersin.org
Sheep (ex vivo) Sphincter of Oddi RelaxationInduced concentration-dependent smooth muscle relaxation. balkanmedicaljournal.org

Respiratory System Pharmacology (e.g., Bronchoconstriction Reversal in Guinea Pigs)

In preclinical studies, this compound has demonstrated notable activity within the respiratory system, specifically as a bronchodilator. Investigations using guinea pig models have been central to characterizing these effects.

In anaesthetized guinea pigs, the compound showed efficacy in reversing bronchoconstriction. When a steady state of bronchoconstriction was induced by an intravenous infusion of U46619, a thromboxane (B8750289) A2 mimetic, subsequent administration of this compound resulted in a dose-dependent inhibition of this induced airway resistance. aging-us.com Similarly, the compound was effective against histamine-induced bronchoconstriction. mdpi.com This activity is attributed to its function as a selective inhibitor of cyclic GMP-specific phosphodiesterase (PDE V). mdpi.com The inhibition of this enzyme leads to an increase in cyclic GMP levels in airway smooth muscle, promoting relaxation and thus bronchodilation. mdpi.com

Further studies confirmed its anti-allergic potential by observing its effects in a model where bronchoconstriction was triggered by an ovalbumin challenge in sensitized guinea pigs, indicating an ability to counteract allergic-type respiratory responses. aging-us.com The compound's selectivity is a key feature, as it does not significantly inhibit cyclic AMP phosphodiesterase (type III), which is associated with cardiovascular side effects. aging-us.com

Table 1: Bronchodilator Activity in Guinea Pig Models

Experimental Model Inducing Agent Effect of this compound Reference
Anaesthetized Guinea Pig U46619 (Thromboxane A2 mimetic) Dose-dependent inhibition of bronchoconstriction. aging-us.com
Anaesthetized Guinea Pig Histamine Inhibition of bronchoconstriction. mdpi.com
Ovalbumin-sensitized Guinea Pig Ovalbumin Challenge Demonstrated anti-allergic activity by reducing bronchoconstrictor response. aging-us.com

Cardiovascular System Effects (e.g., Heart Rate, Blood Pressure in Dogs)

A review of the available scientific literature did not yield specific preclinical studies detailing the cardiovascular effects of this compound on parameters such as heart rate and blood pressure in canine models.

Generally, cardiovascular assessments in dogs involve monitoring key hemodynamic variables following the administration of a test compound. nih.gov These studies often measure changes in arterial blood pressure, heart rate, and cardiac output to determine the substance's impact on the cardiovascular system. nih.govroyalcanin.com For instance, research on other pharmacologically active agents in dogs has documented their influence on these parameters under various conditions. nih.govnih.gov However, without direct experimental data on this compound, its specific profile in this area remains uncharacterized.

Table 2: Typical Parameters in Canine Cardiovascular Studies

Parameter Description Common Measurement Unit
Systolic Blood Pressure The pressure in the arteries when the heart beats. royalcanin.com mmHg
Diastolic Blood Pressure The pressure in the arteries when the heart rests between beats. mmHg
Mean Arterial Pressure The average arterial pressure during a single cardiac cycle. royalcanin.com mmHg
Heart Rate The number of heartbeats per minute. nih.gov BPM (beats per minute)
Cardiac Output The volume of blood pumped by the heart per minute. L/min

Anti-inflammatory Actions

While direct and extensive studies on the anti-inflammatory actions of this compound are not widely available, research on structurally related purine derivatives provides insight into its potential mechanisms. Compounds with a purine-2,6-dione (B11924001) scaffold have demonstrated significant anti-inflammatory and analgesic effects in various experimental models. nih.gov

The anti-inflammatory effects of such compounds are often linked to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE7. nih.gov Inhibition of PDE4 is known to decrease the production of pro-inflammatory cytokines, which are key mediators in the inflammatory process. nih.govnih.gov For example, studies on other purine derivatives have shown they can significantly inhibit the release of inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation. nih.gov The mechanism may also involve membrane stabilization, which prevents the leakage of serum proteins and fluids into tissues and the release of lysosomal enzymes. rbmb.netbioline.org.br

Table 3: Common Models and Mediators for Anti-inflammatory Assessment

Model / Assay Key Mediators Measured Purpose Reference
Lipopolysaccharide (LPS)-induced RAW 264.7 cells NO, TNF-α, IL-6 To assess inhibition of pro-inflammatory cytokine production in vitro. nih.gov
Carrageenan-induced Paw Edema (in rats) Paw volume/thickness To evaluate in vivo anti-inflammatory activity in an acute inflammation model. mdpi.comnih.gov
Red Blood Cell Membrane Stabilization Hemolysis inhibition To assess the ability to stabilize lysosomal membranes, an indicator of anti-inflammatory action. rbmb.net
Zymosan-induced Peritonitis (in mice) Leukocyte migration To measure the inhibition of inflammatory cell infiltration. nih.gov

Metabolic Regulation (e.g., Pancreatic Beta-Cell Function in Diabetes Models)

Specific preclinical investigations into the effects of this compound on metabolic regulation, particularly concerning pancreatic beta-cell function in diabetes models, were not identified in the reviewed literature.

The pathophysiology of type 2 diabetes involves both insulin (B600854) resistance and the progressive dysfunction and loss of pancreatic beta-cells. sochob.clnih.gov Research in this area often focuses on identifying compounds that can protect beta-cells from damage caused by inflammatory cytokines and oxidative stress, or that can restore their insulin-secreting function. oatext.come-dmj.org Studies frequently use in vitro models with beta-cell lines or primary islets exposed to inflammatory mediators, as well as in vivo models like the non-obese diabetic (NOD) mouse. oatext.comopenaccessjournals.com There is no available evidence to suggest that this compound has been evaluated in these contexts.

Table 4: Key Markers for Assessing Pancreatic Beta-Cell Function

Marker Description Relevance in Diabetes Models Reference
Glucose-Stimulated Insulin Secretion (GSIS) The amount of insulin secreted by beta-cells in response to glucose. Impaired GSIS is a hallmark of beta-cell dysfunction. oatext.com
Beta-cell Apoptosis Programmed cell death of beta-cells. Increased apoptosis leads to a reduction in beta-cell mass. oatext.com
Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Molecules that promote inflammation. Elevated levels contribute to beta-cell dysfunction and death. nih.gov
Oxidative Stress Markers (e.g., ROS) Indicators of cellular damage from reactive oxygen species. Oxidative stress is a key mechanism of beta-cell damage in diabetes. e-dmj.org
Key Transcription Factors (e.g., PDX-1, MafA) Proteins essential for beta-cell development, identity, and function. Reduced expression signifies beta-cell dedifferentiation and failure. e-dmj.org

Ocular Pathologies (e.g., Age-Related Macular Degeneration Models)

A review of the scientific literature found no preclinical studies that have specifically assessed the effects of this compound in experimental models of ocular pathologies such as age-related macular degeneration (AMD).

AMD is a degenerative disease of the central retina, characterized by features like the formation of drusen, retinal pigment epithelium (RPE) atrophy, and, in advanced stages, choroidal neovascularization ("wet" AMD). vision-relief.com Preclinical research on AMD often utilizes in vitro models with RPE cells exposed to oxidative stress (e.g., using sodium iodate) or in vivo models to study disease progression. aging-us.comoaepublish.com While the therapeutic potential of various natural and synthetic compounds is being explored for AMD, often targeting oxidative stress and inflammation, this compound has not been a subject of these investigations. mdpi.com It is noteworthy that some other classes of purine-related compounds, such as A3 adenosine (B11128) receptor antagonists, are in preclinical development for other ocular conditions like glaucoma. researchgate.net

Pain Modulatory Effects in Inflammatory Conditions

While direct studies on this compound are limited, research into structurally analogous compounds suggests it may possess pain-modulatory effects in inflammatory conditions. A study on a series of amide derivatives of 1,3-dimethyl-2,6-dioxopurine (a purine-2,6-dione) found that these compounds exerted significant analgesic and anti-inflammatory activities in animal models. nih.gov

These related compounds demonstrated efficacy in the formalin test in mice and the carrageenan-induced edema test in rats, which are standard models for inflammatory pain. nih.gov The proposed mechanism for this activity involves a multifunctional profile, including antagonism of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) and inhibition of phosphodiesterase enzymes PDE4 and PDE7. nih.gov TRPA1 is a key ion channel involved in the signaling of inflammatory pain, while PDE inhibition can reduce inflammatory mediators. nih.govnih.gov This suggests that compounds with a purine-dione scaffold, like this compound, have a plausible mechanistic basis for exerting analgesic effects in the context of inflammation.

Table 5: Analgesic and Anti-inflammatory Activity of Related Purine-2,6-dione Derivatives

Animal Model Type of Pain Observed Effect of Related Compounds Potential Mechanism Reference
Formalin Test (Mice) Inflammatory / Nociceptive Pain Significant antiallodynic properties. TRPA1 antagonism, PDE4/7 inhibition. nih.gov
Carrageenan-induced Edema (Rats) Inflammatory Pain Significant anti-inflammatory and analgesic activity. TRPA1 antagonism, PDE4/7 inhibition. nih.gov
Writhing Test (Mice) Visceral / Inflammatory Pain Significant analgesic activity. PDE inhibition. nih.gov

Immunomodulatory Responses (e.g., Mycobacterial Elimination, Bacterial Clearance)

Currently, there is a lack of specific preclinical data from available research and literature detailing the direct immunomodulatory effects of this compound, also known as SKF 96231, on mycobacterial elimination or general bacterial clearance. While the compound is identified as a phosphodiesterase (PDE) inhibitor, and PDE inhibitors as a class are known to have immunomodulatory potential, specific studies investigating this compound's efficacy and mechanism of action in response to bacterial or mycobacterial challenges have not been identified in the public domain.

General research into other compounds has shown that modulation of the immune system can be a key strategy in combating infections. For instance, some therapeutic agents can enhance the host's innate defense mechanisms, leading to improved bacterial clearance. However, no such specific research findings have been published for this compound.

Studies on B-Cell Proliferative Disorders

The investigation into the direct effects of this compound on B-cell proliferative disorders is in a nascent stage, with limited specific preclinical data available in the public literature. The compound has been identified in patents related to the treatment of B-cell proliferative disorders, suggesting a potential therapeutic interest in this area. These patents often list numerous compounds, including this compound, as potential phosphodiesterase (PDE) inhibitors for such conditions. However, detailed in vitro or in vivo studies demonstrating its specific efficacy, mechanism of action, or effects on B-cell lines are not extensively documented in peer-reviewed scientific journals.

The rationale for exploring PDE inhibitors in B-cell malignancies often stems from the role of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways in regulating B-cell proliferation, differentiation, and apoptosis. Disruption in these pathways can contribute to the uncontrolled growth of B-cells. While this provides a theoretical basis for the potential utility of this compound in B-cell proliferative disorders, specific experimental evidence is required to validate this hypothesis.

Further preclinical research, including in vitro assays on various B-cell lymphoma cell lines and in vivo studies using animal models of B-cell malignancies, is necessary to elucidate the potential of this compound in this therapeutic area.

Translational Aspects and Potential Therapeutic Applications

Applications in Respiratory Disorders

Respiratory diseases are a leading cause of morbidity and mortality worldwide, encompassing a range of conditions that affect the lungs and airways. physio-pedia.comutswmed.orgphysio-pedia.com The therapeutic potential of 2-(2-Propoxyphenyl)-6-purinone has been explored in several key respiratory disorders.

Asthma Management

Asthma is a chronic inflammatory disease of the airways characterized by recurrent episodes of wheezing, breathlessness, chest tightness, and coughing. who.int Management of acute asthma exacerbations often involves the use of bronchodilators and corticosteroids to reduce airway inflammation and constriction. mdpi.comcps.ca Research into novel therapeutic agents for asthma is ongoing, with a focus on compounds that can modulate the underlying inflammatory processes. researchgate.net

While direct clinical trial data on this compound for asthma management is not extensively published, its investigation falls within the broader search for new phosphodiesterase (PDE) inhibitors. google.comgoogle.com PDE inhibitors are a class of drugs that can relax airway smooth muscle and reduce inflammation, making them a target for asthma therapy. nih.gov The exploration of purine (B94841) derivatives like this compound is part of the effort to develop more effective and targeted treatments for asthma and other obstructive lung diseases. researchgate.net

Cystic Fibrosis-Related Secretory Defects

Cystic fibrosis (CF) is a genetic disorder that affects multiple organs, but the most severe consequences are typically seen in the lungs. als-journal.combiorxiv.org The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective ion transport and the production of thick, sticky mucus in the airways. als-journal.combiorxiv.orgnih.gov This abnormal mucus obstructs the airways, leading to chronic infections, inflammation, and progressive lung damage. turkjps.org

A key therapeutic strategy in CF is to address the underlying ion transport defect. nih.gov One approach involves the activation of alternative chloride channels to compensate for the dysfunctional CFTR. nih.gov Purinergic receptors, particularly the P2Y(2) receptor, have been identified as a target for stimulating this alternative chloride secretion. nih.gov Activation of these receptors can help to hydrate (B1144303) the airway surface liquid and improve mucus clearance. nih.gov

While specific studies on this compound in CF are limited in publicly available literature, the broader class of purine derivatives has been of significant interest. Research has focused on developing CFTR modulators, including correctors and potentiators, to improve the function of the mutant CFTR protein. als-journal.comturkjps.orgdovepress.com The development of new compounds that can modulate ion transport remains a critical area of research in the quest for more effective CF therapies. nih.govturkjps.org

Acute Lung Injury (ALI/ARDS)

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation in the lungs. openrespiratorymedicinejournal.comnih.gov This inflammation leads to fluid buildup in the alveoli, severely impairing gas exchange and causing respiratory failure. openrespiratorymedicinejournal.comnih.gov The causes of ALI/ARDS are diverse and can include pneumonia, sepsis, and trauma. nih.govnih.gov

The pathophysiology of ALI/ARDS involves a complex interplay of inflammatory cells and mediators, including cytokines like interleukin-6 (IL-6). nih.govd-nb.info Research into potential treatments for ALI/ARDS has explored various anti-inflammatory and protective strategies. nih.gov The potential utility of compounds like this compound in this context would likely be related to its anti-inflammatory properties. As a phosphodiesterase inhibitor, it could potentially modulate the inflammatory cascade that drives the lung injury in ALI/ARDS. google.comgoogle.comnih.gov

Oncological and Proliferative Diseases

The application of purine analogues in oncology is well-established, with several purine-based drugs being used as anticancer agents. tubitak.gov.trresearchgate.net These compounds can interfere with DNA synthesis and cell replication, making them effective against rapidly dividing cancer cells. tubitak.gov.tr The compound this compound has been investigated for its potential in treating certain types of cancer and proliferative disorders. google.com

B-Cell Proliferative Disorders

B-cell proliferative disorders are a group of diseases characterized by the abnormal growth of B-lymphocytes. mdpi.comatlasgeneticsoncology.org These can range from benign conditions to aggressive malignancies like certain types of lymphoma. thd.org.trnih.gov One therapeutic approach in these disorders is to induce apoptosis (programmed cell death) in the cancerous B-cells.

The compound this compound has been identified as a phosphodiesterase inhibitor that may have therapeutic potential in B-cell proliferative disorders. google.comgoogle.com The rationale is that by inhibiting phosphodiesterases, the compound can modulate intracellular signaling pathways that control cell growth and survival, potentially leading to the death of malignant B-cells. google.com This approach is often considered in combination with other agents to enhance the anti-proliferative effect. google.com

General Anticancer Properties

Beyond its specific potential in B-cell disorders, this compound is part of a larger family of purine derivatives that have been explored for their general anticancer properties. tubitak.gov.trresearchgate.netmdpi.com The purine structure is a key component of nucleic acids, and compounds that mimic this structure can disrupt cellular processes in cancer cells. tubitak.gov.tr

Research in this area focuses on synthesizing and evaluating novel purine analogues for their cytotoxic activity against various cancer cell lines. tubitak.gov.tr Studies have shown that modifications to the purine scaffold can lead to compounds with significant anticancer activity, sometimes exceeding that of existing chemotherapy drugs. tubitak.gov.tr The investigation of this compound and related compounds is driven by the need for new anticancer agents that can overcome drug resistance and offer improved efficacy. tubitak.gov.trmdpi.com

Precancerous Lesion Treatment

Derivatives of phenyl purinone, including this compound, have been identified as potentially useful for treating patients with precancerous lesions. lookchem.comlookchem.com According to patent literature, these compounds are noted for their utility in this therapeutic area and are also suggested to be useful for inhibiting the growth of neoplastic cells. lookchem.comlookchem.com The method for treating a patient with precancerous lesions using phenyl purinone derivatives is documented in multiple patent filings, highlighting the perceived potential of this class of compounds in oncological applications. google.com.nadntb.gov.uaunifiedpatents.comresearchgate.netgoogle.comchongyantech.com

Neurological and Psychiatric Conditions

The role of purinergic signaling in the central nervous system is an active area of investigation, suggesting that compounds modulating this system could have applications in neurological and psychiatric disorders.

Depression and Mood Disorders

The direct investigation of this compound in the context of depression and mood disorders is not extensively detailed in current literature. However, its classification as a purinone derivative places it within a broader class of compounds that act on purinergic systems, which are integral to brain function. Furthermore, conditions often treated by related phosphodiesterase (PDE) inhibitors have been correlated with depression. researchgate.net Some related chemical structures have been investigated for use in treating psychiatric and neurological diseases, including major depression and anxiety-related disorders. lookchem.com

Neuroprotection and Synaptic Modulation

Purines such as adenosine (B11128) triphosphate (ATP) and adenosine are fundamental extracellular neuromodulators that influence neural circuits and synaptic strength. The purinergic signaling system is crucial for brain function and is implicated in neuroprotective mechanisms. Compounds that interact with this system are therefore of interest for their potential to modulate synaptic activity and offer neuroprotection. The investigation of purinone derivatives aligns with this interest, although specific studies on this compound for neuroprotection are not widely documented.

Metabolic and Endocrine Disorders

The intricate network of metabolic and endocrine regulation can be influenced by cellular signaling pathways, including those modulated by phosphodiesterase inhibitors.

Type 2 Diabetes Mellitus

Phosphodiesterase (PDE) inhibitors are a class of compounds that have been investigated for the treatment of insulin (B600854) resistance syndrome and type 2 diabetes. unifiedpatents.comgoogle.com Research into related compounds has explored their potential for managing metabolic-related disorders such as dyslipidemia, insulin resistance, and type 2 diabetes. google.com Furthermore, erectile dysfunction, a condition for which PDE inhibitors are a common treatment, is often associated with chronic diseases like type 2 diabetes mellitus. researchgate.net This suggests that the mechanisms targeted by phenyl purinones may have relevance in the context of metabolic diseases.

Ocular Pathologies

The potential for purinone-related compounds in ophthalmology has been noted, particularly concerning conditions involving intraocular pressure. Patent literature for pyrazolopyrimidinones, which are also phosphodiesterase inhibitors, indicates their potential utility in the treatment of glaucoma. google.com.nagoogle.com This application is based on the role of cGMP PDE inhibition in various physiological processes, including those relevant to ocular health. google.com.na The exploration of these compounds for treating glaucoma is also mentioned in other related filings. google.com

Age-Related Macular Degeneration (AMD)

Age-Related Macular Degeneration (AMD) is a progressive inflammatory disease of the retina, leading to the loss of central vision through either geographic atrophy or choroidal neovascularization. frontiersin.orgderpharmachemica.com The pathophysiology of AMD is multifaceted, involving purinergic signaling, which plays a critical role in cellular processes like inflammation and apoptosis within the eye. frontiersin.orgnih.gov Specifically, purinergic receptors such as P2X7 and P2X4 are implicated in the retinal degeneration seen in conditions like AMD. mdpi.comubc.ca

While direct studies on this compound for AMD are not prominent, its likely mechanism as a phosphodiesterase (PDE) inhibitor offers a potential therapeutic avenue. The related compound Zaprinast is a known inhibitor of PDE5 and PDE6. nih.govmicrobiomeprescription.com The inhibition of these enzymes is being explored as a treatment for macular degeneration. The therapeutic rationale is based on two key effects:

Increased Choroidal Perfusion: Inhibition of PDE5 is proposed to increase blood flow in the choroid, the vascular layer supporting the outer retina. arvojournals.org This could counteract the choroidal ischemia believed to contribute to the progression of AMD. arvojournals.org

Photoreceptor Metabolic Support: Inhibition of PDE6, which is concentrated in photoreceptor cells, may offer unique metabolic support and reduce stress on the retinal pigment epithelium (RPE), potentially preserving photoreceptor function and structure. nih.goveuretina.orgresearchgate.net

Clinical trials with the PDE5 inhibitor sildenafil (B151) have suggested it may be a safe treatment for macular degenerations, with evidence pointing towards maintenance or improvement in the photoreceptor layer, consistent with PDE6 inhibition. nih.govresearchgate.net Although retrospective cohort studies on another PDE5 inhibitor, tadalafil, did not find an association with the progression of AMD, the potential of this class of compounds continues to be an area of investigation. arvojournals.org Given its structure, this compound may share this PDE-inhibiting activity, positioning it as a compound of interest for further research in AMD therapeutics.

Glaucoma (referencing A3AR agonists)

Glaucoma is a primary cause of irreversible blindness globally, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve. helsinki.fi A major modifiable risk factor is elevated intraocular pressure (IOP). helsinki.fi

One significant area of research in glaucoma treatment involves targeting the A3 adenosine receptor (A3AR). A3AR agonists have demonstrated a dual benefit in preclinical and clinical studies. Firstly, they effectively lower IOP. biospace.combiospace.com Secondly, they exhibit a neuroprotective effect by protecting RGCs from apoptosis (cell death), which is a crucial aspect of preventing vision loss in glaucoma that is not addressed by all IOP-lowering drugs. biospace.comresearchgate.net The A3AR agonist CF101, for instance, has been shown to reduce IOP and is being developed as an oral treatment for the disease. biospace.com

While A3AR agonists represent a promising strategy, this compound and its analogue Zaprinast likely act through a different, yet also effective, pathway for lowering IOP. These compounds are PDE inhibitors that increase intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). microbiomeprescription.comhelsinki.fi In the eye, the nitric oxide (NO)-cGMP signaling pathway is a key regulator of aqueous humor dynamics. encyclopedia.pubmdpi.com By inhibiting the breakdown of cGMP, PDE inhibitors like Zaprinast have been shown to increase the outflow facility of aqueous humor, leading to a reduction in IOP. helsinki.finichigan.or.jp Therefore, while A3AR agonists provide a compelling therapeutic model for both IOP reduction and neuroprotection, purinone derivatives like this compound represent an alternative approach to IOP management by modulating the cGMP pathway.

Compound ClassPrimary Mechanism in GlaucomaEffect on Intraocular Pressure (IOP)Additional EffectsRepresentative Compounds
A3AR Agonists Activation of the A3 adenosine receptor.Lowers IOP. biospace.combiospace.comNeuroprotection of retinal ganglion cells. biospace.comresearchgate.netCF101
PDE Inhibitors Inhibition of phosphodiesterase (PDE), increasing cGMP levels.Lowers IOP by increasing aqueous outflow. helsinki.finichigan.or.jpVasodilation. microbiomeprescription.comZaprinast

Pain Management

The potential of this compound in pain management is suggested by robust findings on its structural analogue, Zaprinast. Research has demonstrated that Zaprinast possesses significant antinociceptive properties, making it effective against certain types of pain at the spinal level. capes.gov.brekja.org

Inflammatory Pain Conditions

Zaprinast has been evaluated in established preclinical models of inflammatory pain. In the rat formalin test, which measures responses to both acute and persistent inflammatory pain, intrathecal administration of Zaprinast produced a dose-dependent reduction in pain behaviors in both phases of the test. ekja.org This suggests efficacy against both the initial acute pain and the subsequent facilitated pain state associated with inflammation and central sensitization. ekja.org

The mechanism behind this analgesic effect appears to be linked to the G-protein coupled receptor 35 (GPR35). Zaprinast is an agonist for GPR35, a receptor found in the dorsal root ganglia and spinal cord, which are key sites for pain processing. nih.gov Studies using the acetic acid-induced writhing test in mice, a model of visceral inflammatory pain, showed that Zaprinast provides potent antinociception. nih.gov Further research has confirmed that GPR35 agonists can inhibit the activation and sensitization of colonic nociceptors (pain-sensing neurons), highlighting the potential of this pathway for treating inflammatory pain. nih.gov These findings suggest that GPR35 could be a valuable target for developing new drugs for inflammatory pain, and that this compound may share this therapeutic potential. nih.gov

Preclinical Pain ModelCompoundKey FindingProposed Mechanism
Rat Formalin Test ZaprinastDose-dependent suppression of flinching in both phase 1 and phase 2. ekja.orgAntinociceptive activity at the spinal level. ekja.org
Mouse Writhing Test ZaprinastReduced number of writhes, indicating an antinociceptive effect. nih.govActivation of GPR35. nih.gov

Other Potential Therapeutic Areas

Anti-inflammatory Therapies

The purine and pyrimidine (B1678525) ring systems are core structures in many biologically active compounds, and their derivatives are widely recognized for their anti-inflammatory potential. derpharmachemica.comrsc.org Research has focused on purine-2,6-dione (B11924001) derivatives specifically for their ability to modulate inflammatory responses. derpharmachemica.comnih.gov

Studies have shown that novel purine-2,6-dione derivatives can exert a strong anti-TNF-α effect. nih.gov Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine involved in a host of inflammatory diseases. The ability to inhibit its production is a key feature of many successful anti-inflammatory drugs. In one study, certain butanehydrazide derivatives of purine-2,6-dione decreased the maximum concentration of TNF-α by up to 88% in an in vivo model of endotoxemia. nih.gov Other research into 6,9-disubstituted purine derivatives demonstrated that these compounds could effectively inhibit the lipopolysaccharide (LPS)-induced inflammatory response in vitro and in vivo, suggesting a promising role as anti-inflammatory agents. nih.gov Given that this compound belongs to this chemical family, it stands as a candidate for development in the field of anti-inflammatory therapies.

Antimicrobial Applications

The purinone scaffold has also been explored as a foundation for the development of new antimicrobial agents. uminho.pt While data on the direct antimicrobial activity of this compound is limited, studies on other purine and purinone derivatives have shown promising results against a range of pathogens.

For example, various substituted purine derivatives have been synthesized and tested for activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. researchgate.net In some cases, the synthesized compounds displayed antifungal activity comparable to the standard drug fluconazole (B54011) and antibacterial activity against drug-resistant bacteria like MRSA. researchgate.net Other research has focused on mesoionic purinone analogs, specifically 1,3,4-thiadiazolo[3,2,-a]pyrimidine-5,7-diones, for their in vitro antibacterial activity. acs.org The development of novel quinone derivatives has also yielded compounds with potent activity against Gram-positive pathogens. nih.gov These collective findings indicate that the purinone chemical structure is a viable platform for discovering and designing new antimicrobial drugs. uminho.pt Further investigation would be required to determine if this compound itself possesses clinically relevant antimicrobial properties.

Advanced Research Methodologies and Analytical Considerations

In Silico Drug Design and Computational Pharmacology

In the realm of modern drug discovery, computational approaches are indispensable for the efficient screening and optimization of lead compounds. For 2-(2-propoxyphenyl)-6-purinone, these in silico methods provide crucial insights into its potential as a therapeutic agent by predicting its interactions with biological targets and its pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. scienceforecastoa.comsysrevpharm.org This method relies on the principle that the structural and physicochemical properties of a molecule, such as lipophilicity, electronic distribution, and steric effects, dictate its biological function. scienceforecastoa.com By analyzing a series of related compounds, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent and selective molecules. nih.govmdpi.com

For purine (B94841) derivatives like this compound, QSAR studies can elucidate the key structural features required for their biological effects. core.ac.uk The process involves generating a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. j-morphology.com Statistical methods, such as regression analysis, are then employed to build a predictive model. j-morphology.com The reliability of these models is assessed through internal and external validation techniques. mdpi.com Such models can be instrumental in understanding the structure-activity landscape of purinone-based compounds and in the design of novel derivatives with enhanced therapeutic properties. nih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process, as unfavorable pharmacokinetics and toxicity are major causes of late-stage failures. scbdd.com In silico ADMET prediction tools offer a rapid and cost-effective means to assess these properties early in the discovery pipeline. rfppl.co.innih.gov These computational models utilize a compound's structure to predict various parameters, including its potential for oral bioavailability, metabolic stability, and various toxicological endpoints. nih.govphcogj.com

For this compound, ADMET prediction platforms can provide valuable information on its drug-like properties. japsonline.com For instance, these tools can predict its adherence to established guidelines like Lipinski's Rule of Five, which helps to estimate oral bioavailability. rfppl.co.in Furthermore, they can forecast its interaction with key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and predict potential liabilities like hepatotoxicity or mutagenicity. rfppl.co.innih.gov This predictive data allows researchers to identify and address potential ADMET issues early on, prioritizing compounds with more favorable profiles for further development. scbdd.com

In Vitro Assay Systems for Target Validation

In vitro assays are fundamental for characterizing the biological activity of a compound and validating its molecular targets. These experimental systems, which are conducted outside of a living organism, provide a controlled environment to study specific biological processes.

Cell-Based Functional Assays

Cell-based functional assays are powerful tools for investigating the effects of a compound on living cells. thermofisher.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and signal transduction. thermofisher.comoncolines.com For instance, the effect of a compound on cell viability can be indirectly determined by measuring the intracellular ATP content. oncolines.com Other assays can monitor changes in cellular processes like the secretion of cytokines or the activation of specific signaling pathways. oncolines.comjmb.or.kr

In the context of this compound, cell-based assays can be employed to assess its functional effects in a cellular context. For example, co-culture assays involving cancer and immune cells can be used to study the compound's potential immunomodulatory effects. oncolines.com Furthermore, reporter gene assays can be designed to monitor the activity of specific transcription factors or signaling pathways that are modulated by the compound. jmb.or.kr These assays provide a more physiologically relevant understanding of a compound's activity compared to purely biochemical assays. jmb.or.kr

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of specific enzymes. biocompare.com These assays typically involve measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. nih.gov The potency of an inhibitor is often expressed as its IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. google.com

Compounds of the purinone class, including this compound, have been evaluated for their inhibitory activity against various enzymes, particularly phosphodiesterases (PDEs). epo.orgbiocompare.comnih.gov For example, the inhibitory activity against calmodulin-insensitive cyclic GMP phosphodiesterase has been measured for related compounds. epo.org These assays often utilize purified enzymes and specific substrates to determine the inhibitory potential of the test compound. google.com The results from these assays are critical for understanding the mechanism of action and for optimizing the selectivity of enzyme inhibitors. bioivt.com

CompoundTarget EnzymeIC50 (µM)
Zaprinast (related purinone)PDE50.5-0.76 biocompare.com
Zaprinast (related purinone)PDE60.15 biocompare.com
Analogs of this compoundCalmodulin-insensitive cGMP phosphodiesterase0.31 to 4.80 epo.org

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. merckmillipore.com These assays typically employ a radiolabeled ligand that is known to bind to the receptor of interest. merckmillipore.com The test compound is then added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. merckmillipore.comfrontiersin.org The amount of bound radioligand is measured, and the data is used to calculate the inhibitory constant (Ki) or the IC50 value of the test compound, which reflects its binding affinity. nih.gov

For purine-based compounds, which can interact with various receptors, including adenosine (B11128) receptors, binding assays are essential for determining their receptor binding profile and selectivity. researchgate.netresearchgate.net The purine scaffold is a common feature in ligands for G protein-coupled receptors (GPCRs). researchgate.net These assays can be performed using membrane preparations from cells expressing the target receptor. nih.gov The results help in identifying the specific molecular targets of a compound and in understanding its structure-activity relationship for receptor interaction. researchgate.net

In Vivo Pharmacological Models

The study of this compound in living organisms has necessitated the use and establishment of various disease models to explore its pharmacological effects.

Establishment of Disease Models

Researchers have utilized a range of in vivo models to investigate the therapeutic potential of this compound across different physiological systems. In the field of cardiovascular research, a model of persistent pulmonary hypertension in newborn lambs, induced by the prenatal surgical ligation of the ductus arteriosus, has been employed. nih.gov This model allows for the investigation of the compound's effects on pulmonary vasodilation. nih.gov Additionally, conscious, spontaneously hypertensive rats have served as a model to examine the relationship between the compound's administration, subsequent changes in cyclic guanosine (B1672433) monophosphate (cGMP) levels, and its impact on blood pressure. nih.gov The effects on capacitance and resistance vessels have been studied in anesthetized, ganglion-blocked rats where vasomotor tone was restored with a noradrenaline infusion. nih.gov

To explore its analgesic properties, a model of prostaglandin (B15479496) E2-induced thermal hyperalgesia in rats has been used. nih.gov This model is instrumental in assessing the compound's ability to produce analgesia. nih.gov In neuroscience and behavioral pharmacology, mouse models such as the elevated plus maze (EPM) and the Hughes box test are used to evaluate effects on spatial memory and exploratory activity. medchemexpress.com

Furthermore, this compound has been used to create a disease model. In ophthalmology research, it has been used to induce photoreceptor cell death in retinal tissue explants from wild-type mice. researchgate.net This serves as a model to mimic the retinal degeneration observed in the rd10 mouse model, which is a model for human inherited autosomal recessive retinitis pigmentosa. researchgate.net In oncology, human multiple myeloma xenograft models in severe combined immune deficient (SCID) mice have been used to test the compound's activity in combination with other agents. google.com

In Vivo Models for this compound Research

Disease/Area of StudyAnimal ModelKey Feature of ModelReference
Persistent Pulmonary HypertensionNewborn LambsPrenatal ligation of the ductus arteriosus nih.gov
HypertensionSpontaneously Hypertensive RatsStudy of cGMP levels and blood pressure nih.gov
Pain (Hyperalgesia)RatsProstaglandin E2-induced thermal hyperalgesia nih.gov
Spatial Memory/AnxietyMiceElevated plus maze (EPM) and Hughes box tests medchemexpress.com
Retinitis PigmentosaMouse Retinal ExplantsInduction of photoreceptor cell death to mimic rd10 mouse researchgate.net
Multiple MyelomaSCID MiceHuman multiple myeloma xenograft model google.com

Biomarker Identification and Validation (e.g., Uric Acid in Depression, CD39 in Pain)

Biomarkers are crucial for assessing the biological activity and pharmacodynamic effects of compounds like this compound. As a phosphodiesterase (PDE) inhibitor, its activity is directly linked to the levels of cyclic nucleotides. nih.govresearchgate.net A fast and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous analysis of cyclic adenosine-3',5'-monophosphate (cAMP) and cGMP in plasma, cerebrospinal fluid (CSF), and brain tissue. nih.govresearchgate.net The utility of this method was validated using this compound, which, as a PDE5 inhibitor, was shown to increase cGMP concentrations in plasma. nih.govresearchgate.net This confirms that plasma cGMP can serve as a valuable biomarker for the in vivo activity of cGMP-selective PDE inhibitors. nih.gov Studies have demonstrated a significant correlation between the dose of this compound, the resulting plasma and aortic cGMP levels, and the decrease in mean arterial blood pressure. nih.gov

In the broader context of pharmacological research, particularly for conditions like depression, the purinergic system is of significant interest. Uric acid, the end product of purine metabolism, has been investigated as a potential biomarker for mood disorders. mdpi.comnih.gov Studies have found that serum uric acid levels can be lower in individuals with major depressive disorders compared to healthy controls. mdpi.com Conversely, individuals with bipolar disorder may exhibit increased uric acid levels. mdpi.com This has led to the suggestion that uric acid could be a useful biomarker to differentiate between unipolar and bipolar depression. mdpi.com Oxidative stress is considered a factor in the pathogenesis of depression, and uric acid's role as an antioxidant is a key aspect of this hypothesis. plos.orgnih.gov

While specific studies directly linking this compound to uric acid levels in depression models were not identified, the compound's interaction with the purinergic system via GPR35 agonism suggests a potential area for future investigation. nih.gov Similarly, in the context of pain, the GPR35 receptor, which is activated by this compound, is a target for developing new analgesics. nih.gov The purinergic signaling molecule CD39 is involved in ATP metabolism and pain modulation, making it another relevant biomarker in this therapeutic area.

Validated Biomarkers for this compound Activity

BiomarkerBiological MatrixChange ObservedRelevanceReference
cGMPPlasma, Aortic TissueIncreasedIndicates biological activity of PDE5 inhibition nih.govnih.govresearchgate.net
cAMPRenal Venous BloodIncreasedAssociated with increased renin secretion physiology.org

Analytical Chemistry in Research and Development

The research and development of this compound rely heavily on precise and robust analytical chemistry methodologies to ensure its identity, purity, and concentration in various samples.

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a dominant and indispensable technique in pharmaceutical analysis for confirming the purity and identity of drug substances. nih.gov The method is versatile, provides high resolution, and allows for the separation of a drug from potential impurities. nih.gov For this compound, reverse-phase HPLC is a commonly used method to determine its concentration. physiology.org

The identity of a compound in a chromatographic analysis is primarily confirmed by comparing the retention time of the peak in a sample to that of a known standard. ut.ee However, retention time alone is not sufficient for positive identification. ut.ee Therefore, HPLC is often coupled with other detection methods. ut.ee

Purity analysis by HPLC involves developing a validated method capable of separating the active pharmaceutical ingredient (API) from any impurities, including process-related impurities and degradation products. iaea.org Method validation typically assesses parameters such as selectivity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure the method is suitable for its intended purpose. iaea.orgnih.gov

Spectroscopic Methods for Structural Elucidation (e.g., FT-IR, NMR, UV)

The definitive determination of a molecule's chemical structure requires an integrated approach using multiple spectroscopic methods. egyankosh.ac.inroutledge.com

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about electronic transitions within a molecule. technologynetworks.com For this compound, the characteristic maximum absorbance wavelengths (λmax) have been identified at 244 nm and 299 nm. caymanchem.com While UV spectra are not typically unique enough for positive identification on their own, they are valuable for quantitative analysis and for providing evidence of a specific chromophore system within the molecule. ut.ee

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR analysis identifies the functional groups present in a molecule. rtilab.com The instrument passes infrared radiation through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational energies of different chemical bonds. rtilab.com This creates a unique spectral "fingerprint" that is characteristic of the compound's molecular structure. rtilab.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation. organicchemistrydata.org It provides detailed information about the chemical environment of atoms (typically ¹H and ¹³C), revealing how atoms are connected within a molecule. egyankosh.ac.inorganicchemistrydata.org Analysis of chemical shifts, signal integration, and coupling patterns allows chemists to piece together the complete structural formula and even determine its stereochemistry. organicchemistrydata.org

Spectroscopic Data for this compound

TechniqueData TypeObserved ValueReference
UV/Vis Spectroscopyλmax244, 299 nm caymanchem.com

Quantitative Analysis in Biological Matrices

Determining the concentration of a compound in biological matrices like blood, plasma, or tissue is fundamental to pharmacokinetic and pharmacodynamic studies. Reverse-phase HPLC is a standard technique for the quantitative analysis of this compound in plasma. physiology.org In one study, plasma concentrations of the compound were measured to be approximately 34-35 μM following infusion in rats. physiology.org

For higher sensitivity and specificity, especially at low concentrations, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.govresearchgate.net An LC-MS/MS method was developed to quantify the biomarkers cAMP and cGMP in plasma, CSF, and brain tissue, with a limit of detection of 50 pM. nih.govresearchgate.net This method was used to show that this compound administration in mice increased cGMP levels in plasma but not in brain tissue, which is consistent with its known blood-brain barrier permeability. nih.govresearchgate.net Such methods often require an initial sample preparation step, such as solid-phase extraction, to isolate the analyte from the complex biological matrix before analysis. nih.gov

Patent Landscape and Intellectual Property Considerations in Drug Discovery

The intellectual property (IP) landscape for a chemical compound is a critical factor in drug discovery and development, defining the freedom to operate and the potential for commercialization. For this compound, also known as Zaprinast, the patent history is foundational to the development of a major class of drugs, namely phosphodiesterase type 5 (PDE5) inhibitors.

Initially developed as a potential vasodilator, Zaprinast's primary value in the pharmaceutical industry has been as a lead compound. discoverx.com Its discovery and subsequent research laid the groundwork for the development of more potent and selective PDE5 inhibitors. discoverx.com While Zaprinast itself did not achieve success as a clinical drug, its chemical structure and mechanism of action have been extensively cited in the patent literature for subsequent innovations. discoverx.com

The patent landscape surrounding PDE inhibitors is vast and complex. google.comtandfonline.com Patents in this field typically cover not just the core chemical structure, but also methods of synthesis, specific formulations, and therapeutic uses. drugpatentwatch.com For instance, patents may claim the use of a compound for treating specific conditions like erectile dysfunction, pulmonary hypertension, or even benign prostatic hyperplasia. google.psgoogle.com

Key aspects of the patent landscape relevant to compounds like this compound include:

Composition of Matter Patents: These patents form the cornerstone of pharmaceutical IP, protecting the novel chemical entity itself. drugpatentwatch.com While the original composition of matter patents for Zaprinast may have expired, the core structure has served as a basis for numerous subsequent patents on related derivatives.

Method of Use Patents: These patents cover the application of a known compound for a new therapeutic purpose. For example, a patent might be granted for the use of a PDE inhibitor in treating a condition not previously associated with this class of drugs. google.com

Formulation Patents: As drug development progresses, companies often file patents on specific formulations that might offer improved stability, bioavailability, or patient compliance. drugpatentwatch.com

Patents on Derivatives and Analogs: Pharmaceutical companies continuously work to improve upon existing scaffolds. This leads to the patenting of new chemical entities that are structurally related to the original compound but may have improved efficacy, selectivity, or pharmacokinetic properties. google.com

The table below provides a summary of selected patents that are relevant to the landscape of PDE inhibitors, illustrating the breadth of intellectual property in this area.

Patent / Publication NumberTitleAssigneeKey Focus
US5250534APyrazolopyrimidinone (B8486647) antianginal agentsPfizer Inc.Discloses pyrazolopyrimidinone derivatives as PDE inhibitors for treating cardiovascular disorders. google.com
WO1989010123A1Flevoxate and derivatives for erectile dysfunctions-Covers the use of cGMP-phosphodiesterase inhibitors for treating impotence. google.ps
US6140329B1Use of cGMP-phosphodiesterase inhibitors in methods and compositions to treat impotenceIcos CorporationFocuses on the use of specific PDE5 inhibitors, like tadalafil, for erectile dysfunction. drugpatentwatch.com
US20040029891A1Use of PDE5 inhibitors in the treatment of polycystic ovary syndrome-Explores the use of PDE5 inhibitors for a new therapeutic indication. google.com
EP2786996B1Purinone derivative hydrochlorideOno Pharmaceutical Co LtdDescribes a specific salt form of a purinone derivative, highlighting the importance of formulation in IP. google.com
WO2008035316A3Phosphodiesterase inhibitorsRanbaxy Laboratories LimitedRelates to PDE type IV selective inhibitors for various inflammatory and CNS diseases. google.com

Conclusion and Future Research Directions

Summary of Key Findings on 2-(2-Propoxyphenyl)-6-purinone

This compound, also known as Zaprinast, is recognized primarily as a phosphodiesterase (PDE) inhibitor. fishersci.ca Research has demonstrated its inhibitory activity against several PDE isoenzymes, with a notable selectivity for PDE5 and PDE6. This fundamental characteristic underpins much of its investigated therapeutic potential.

The compound has been explored in various contexts, including its potential application in treating erectile dysfunction and ocular disorders associated with increased intraocular pressure. google.comgoogleapis.com Its mechanism of action in these areas is linked to the modulation of cyclic nucleotide signaling pathways, specifically by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).

Furthermore, this compound has been utilized as a tool in pharmacological research to investigate the physiological roles of different PDE isoenzymes. fishersci.ca Its inclusion in selectivity studies for the development of analytical methods for detecting PDE5 inhibitors in dietary supplements highlights its established role as a reference compound. aoac.orgaoac.org

Interactive Data Table: Profile of this compound

PropertyValue
IUPAC Name 5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
Synonyms Zaprinast, M&B 22,948
Molecular Formula C13H13N5O2
Molecular Weight 271.28 g/mol
CAS Number 37762-06-4
Primary Mechanism Phosphodiesterase (PDE) Inhibitor

Unresolved Questions and Knowledge Gaps

Despite the existing body of research, several questions regarding this compound remain unanswered. A significant knowledge gap exists in understanding the full spectrum of its selectivity across all PDE families and their numerous subtypes. While its affinity for PDE5 and PDE6 is well-documented, a comprehensive profiling against other isoenzymes is less complete.

The precise molecular interactions that govern its binding affinity and selectivity are not fully elucidated. While computational modeling and structure-activity relationship (SAR) studies have provided insights, the dynamic interactions at the atomic level within the catalytic site of different PDE isoenzymes require further investigation. researchgate.net

Furthermore, the long-term physiological consequences of sustained inhibition of its target PDEs are not entirely understood. The potential for off-target effects and the downstream signaling consequences beyond the immediate increase in cGMP levels represent areas where more research is needed. The enigmatic physiological role of some receptors it may interact with, such as the A3 adenosine (B11128) receptor, and species-dependent effects also contribute to the knowledge gaps. researchgate.net

Emerging Research Avenues and Potential Synergies

Emerging research is beginning to explore the potential of this compound and its analogs in new therapeutic areas. Given the widespread role of PDE enzymes in cellular signaling, investigations into its efficacy in inflammatory, cardiovascular, and neurodegenerative diseases are warranted.

There is growing interest in the development of biased ligands for G protein-coupled receptors, and a similar concept of "biased inhibition" for PDE inhibitors could be an exciting new frontier. researchgate.net This would involve designing analogs of this compound that selectively modulate specific downstream signaling pathways of cGMP.

Synergistic opportunities may lie in combination therapies. For instance, combining this compound with nitric oxide donors or activators of guanylate cyclase could potentially lead to enhanced therapeutic effects in conditions characterized by deficient cGMP signaling. googleapis.com Research into new delivery methods, such as transmucosal administration, could also open up new therapeutic possibilities. google.com

Challenges in Translational Research and Clinical Development

The translation of preclinical findings on this compound into clinical applications faces several hurdles. A primary challenge is the potential for off-target effects due to its inhibition of multiple PDE isoenzymes. This lack of absolute selectivity can lead to undesirable side effects, complicating its clinical development. researchgate.net

The development of more selective inhibitors has largely superseded broader-spectrum compounds like Zaprinast in many clinical applications. For any future clinical consideration, a clear therapeutic window and a favorable risk-benefit profile would need to be established, which can be a significant challenge.

Furthermore, the physicochemical properties of the compound, such as its solubility and bioavailability, may present formulation challenges that need to be overcome for effective drug delivery. The synthesis of regioisomerically pure compounds can also be a hurdle in the development of purine-based therapeutics. researchgate.net The need for robust and scalable purification processes is also a critical consideration for pharmaceutical development. google.comgoogle.com

常见问题

Q. What are the optimal synthetic routes for 2-(2-propioxyphenyl)-6-purinone, and what challenges arise during purification?

The compound can be synthesized via alkylation of purine derivatives. For example, bromoacetaldehyde diethyl acetal reacts with 6-chloropurine to form intermediates like 6-chloro-9-(2,2-diethoxyethyl)purine, which can undergo further substitution with amines . Key challenges include controlling regioselectivity during alkylation and removing byproducts (e.g., hypoxanthine from hydrolysis). Purification often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-(2-propioxyphenyl)-6-purinone?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the substitution pattern on the purine ring and the propoxyphenyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups like C=O (stretch at ~1680 cm1^{-1}) and ether linkages .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate phosphodiesterase (PDE) inhibition potency?

Use recombinant PDE isoforms (e.g., PDE5 or PDE9) in in vitro assays with cyclic nucleotides (cGMP/cAMP) as substrates. Measure IC50_{50} values via fluorescence polarization or radiometric methods. Include positive controls like sildenafil (for PDE5) to benchmark activity. Ensure enzyme kinetics (e.g., KmK_m determination) are assessed under linear reaction conditions .

Q. What experimental factors contribute to contradictory reports on the selectivity of 2-(2-propioxyphenyl)-6-purinone across PDE isoforms?

Discrepancies may arise from:

  • Enzyme Source : Recombinant vs. tissue-derived PDEs exhibit varying post-translational modifications.
  • Substrate Concentration : Non-saturating substrate levels can skew inhibition kinetics.
  • Buffer Composition : Metal ions (e.g., Zn2+^{2+}) or cofactors (e.g., calmodulin) modulate PDE activity .

Q. How should metabolic stability studies in hepatic microsomes be optimized for this compound?

  • Incubate with pooled human or rodent liver microsomes (1 mg/mL protein) and NADPH.
  • Monitor parent compound depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes.
  • Calculate intrinsic clearance (Clint_{int}) using the in vitro half-life method. Include verapamil as a positive control for CYP3A4 activity .

Q. What strategies distinguish specific PDE inhibition from non-specific cytotoxicity in cell-based assays?

  • Use orthogonal assays: Combine PDE activity measurements (e.g., cGMP ELISA) with viability tests (MTT or ATP-based assays).
  • Employ genetic knockdown (siRNA) of target PDE isoforms to confirm on-target effects.
  • Test structural analogs lacking PDE inhibitory activity as negative controls .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported solubility profiles of 2-(2-propioxyphenyl)-6-purinone?

Standardize solubility testing using biorelevant media (e.g., FaSSIF/FeSSIF) and control pH (6.5–7.4). Compare data across multiple analytical methods (e.g., nephelometry vs. HPLC-UV). Note that polymorphic forms or residual solvents from synthesis may affect results .

Q. Why do pharmacokinetic studies show variability in oral bioavailability?

Bioavailability differences may stem from:

  • Formulation : Use of co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) to enhance solubility.
  • First-Pass Metabolism : Species-specific CYP450 expression impacts hepatic extraction.
  • Enterohepatic Recirculation : Bile acid transporters may influence reabsorption .

Methodological Resources

  • Synthesis Protocols : Refer to alkylation and amine substitution methods in nucleoside chemistry .
  • Enzyme Assays : Follow AOAC SMPR 2014.010/011 guidelines for PDE inhibitor validation .
  • Toxicology : Adhere to OSHA standards (29 CFR 1910.1020) for handling chemical exposure risks .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。